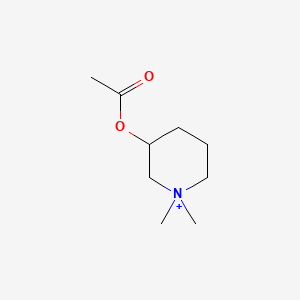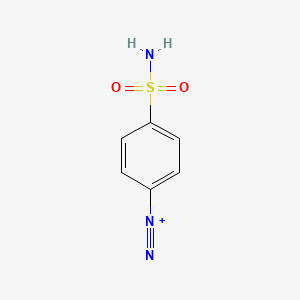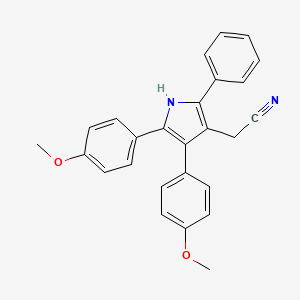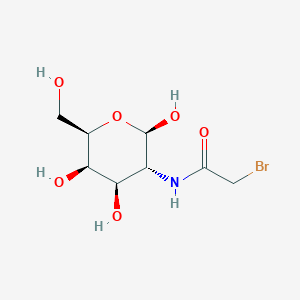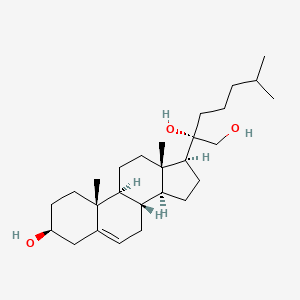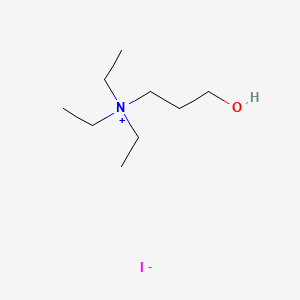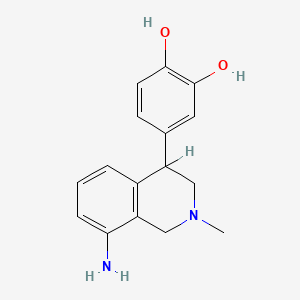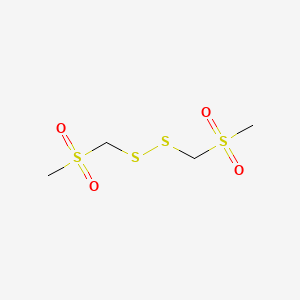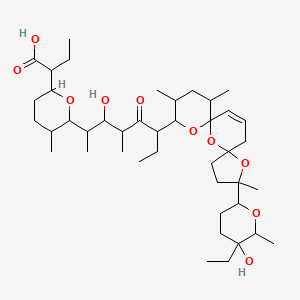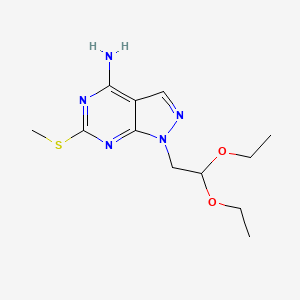
3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride: is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an indole moiety linked to a phenyl-substituted pyridine ring via a butyl chain. The monohydrochloride form indicates that it is typically used as a hydrochloride salt, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyridine Ring: The pyridine ring is typically synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Linking the Indole and Pyridine Rings: The indole and pyridine rings are linked via a butyl chain through a series of alkylation reactions. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indole nitrogen, followed by nucleophilic substitution with a butyl halide.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Purification: Large-scale purification methods, such as recrystallization or chromatography, are employed to ensure the compound meets the required specifications.
Safety and Environmental Considerations: Industrial production must adhere to safety regulations and minimize environmental impact, often involving the use of closed systems and waste treatment protocols.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl chain. Common reagents include alkyl halides and strong nucleophiles like sodium azide (NaN₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: Alkyl halides in the presence of strong bases like NaH or KOtBu.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridine derivatives (piperidine).
Substitution: Substituted butyl derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Receptor Studies: Used to study receptor-ligand interactions, particularly in neurotransmitter systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
作用机制
The mechanism of action of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole
- 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole dihydrochloride
Uniqueness
The uniqueness of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride lies in its specific structural features and the resulting biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable tool in scientific research and potential therapeutic applications.
属性
CAS 编号 |
73966-59-3 |
|---|---|
分子式 |
C23H27ClN2 |
分子量 |
366.9 g/mol |
IUPAC 名称 |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C23H26N2.ClH/c1-2-8-19(9-3-1)20-13-16-25(17-14-20)15-7-6-10-21-18-24-23-12-5-4-11-22(21)23;/h1-5,8-9,11-13,18,24H,6-7,10,14-17H2;1H |
InChI 键 |
OIGIUJXJIKZROX-UHFFFAOYSA-N |
SMILES |
C1CN(C=CC1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
规范 SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
同义词 |
3-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl-1)-butyl)indole EMD 23448 EMD-23448 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


